molecular formula C11H14O2 B8394647 2-(2-Methoxyethyl)-6-methylbenzaldehyd

2-(2-Methoxyethyl)-6-methylbenzaldehyd

Cat. No.: B8394647
M. Wt: 178.23 g/mol
InChI Key: MBSHCMMYOGJVAL-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-6-methylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a methoxyethyl group at position 2 and a methyl group at position 6. The methoxyethyl group introduces both ether and alkyl functionalities, while the methyl group at the para position contributes to steric and electronic modulation.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methoxyethyl)-6-methylbenzaldehyde

InChI

InChI=1S/C11H14O2/c1-9-4-3-5-10(6-7-13-2)11(9)8-12/h3-5,8H,6-7H2,1-2H3

InChI Key

MBSHCMMYOGJVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCOC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

  • Structure: Contains a boronic acid group instead of an aldehyde, with a phenoxy-linked 2-methoxyethyl substituent.
  • Molecular Formula : C₁₆H₁₉BO₄ (MW: 298.13 g/mol).
  • Key Properties : Demonstrated potent inhibition of fungal histone deacetylase (MoRpd3) in silico and in vitro, achieving 50% inhibition of appressorium formation at 1 µM .
  • Comparison: The boronic acid group enhances binding to enzymatic active sites, while the methoxyethylphenoxy moiety aligns with the target compound’s substituent. However, the aldehyde in 2-(2-Methoxyethyl)-6-methylbenzaldehyde may confer distinct reactivity, such as forming Schiff bases, which could limit its enzyme inhibition efficacy compared to boronic acids.

Ethyl 2-Methoxybenzoate

  • Structure : Ester derivative with a methoxy group at position 2 and an ethoxycarbonyl group.
  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).
  • Key Properties: Solubility: Miscible in ethanol . Stability: Less reactive than aldehydes due to the ester group.
  • Comparison : The absence of an aldehyde group reduces electrophilicity, making ethyl 2-methoxybenzoate more suitable as a flavoring agent or fragrance component. In contrast, 2-(2-Methoxyethyl)-6-methylbenzaldehyde’s aldehyde could participate in redox or condensation reactions, expanding its utility in synthetic chemistry.

2-Methoxy-6-(methylsulfanyl)benzaldehyde

  • Structure : Benzaldehyde with methoxy (position 2) and methylsulfanyl (position 6) groups.
  • Molecular Formula : C₉H₁₀O₂S (MW: 182.24 g/mol).
  • Key Properties :
    • Electronic Effects : The methylsulfanyl group is electron-donating, similar to methoxyethyl but with sulfur’s polarizability.
    • Reactivity : The aldehyde group is activated for electrophilic substitution at the ortho/para positions .
  • Comparison : Replacing the methylsulfanyl group in this compound with a methyl group (as in the target compound) reduces steric hindrance and alters electronic effects. The methoxyethyl substituent in the target may enhance solubility in polar solvents compared to methylsulfanyl.

Key Research Findings and Implications

  • Biological Activity : Boronic acid derivatives (e.g., ) show superior enzyme inhibition compared to aldehydes, suggesting that 2-(2-Methoxyethyl)-6-methylbenzaldehyde may require structural optimization (e.g., introducing bioisosteres) for therapeutic applications.
  • Solubility and Reactivity : The methoxyethyl group in the target compound likely enhances hydrophilicity compared to methylsulfanyl or ester analogs, making it more suitable for aqueous-phase reactions.
  • Synthetic Utility : The aldehyde group offers versatility in forming imines or acetals, whereas ester or boronic acid analogs are more niche in application.

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